1-(Piperidine-4-carbonyl)piperazine dihydrochloride

描述

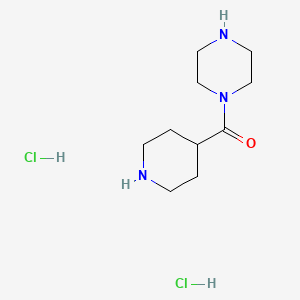

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H19N3O.2ClH. It is a derivative of piperazine and piperidine, two nitrogen-containing heterocycles that are widely used in medicinal chemistry.

准备方法

The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired compound . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

化学反应分析

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution due to their lone electron pairs.

-

Mechanistic Insight : Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen. Steric effects from the piperidine-4-carbonyl group direct reactivity toward the secondary amine .

Acylation and Carbonyl Functionalization

The carbonyl group undergoes reactions typical of ketones, while the piperazine amines react with acylating agents.

-

Side Reactions : Over-acylation can occur under prolonged exposure to acyl chlorides, leading to bis-acylated byproducts .

Oxidative and Reductive Transformations

The piperidine ring undergoes redox reactions under controlled conditions.

| Process | Conditions | Outcome | Catalyst |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Piperidine ring hydroxylation | N/A |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Saturated piperidine derivative | 10% Pd/C, 92% yield |

-

Stability Note : The dihydrochloride salt enhances solubility in polar solvents but decomposes under strong acidic oxidation .

Ring-Opening and Cycloaddition Reactions

Piperazine participates in ring-opening reactions with electrophiles.

Comparative Reactivity with Analogues

A comparative analysis of reactivity highlights structural influences:

| Parameter | 1-(Piperidine-4-carbonyl)piperazine | Piperazine | Piperidine |

|---|---|---|---|

| N-Alkylation Rate | Moderate (steric hindrance) | Fast | Slow (less basic N) |

| Oxidative Stability | Stable up to 150°C | Degrades at 100°C | Stable up to 200°C |

| Solubility in H₂O | High (dihydrochloride salt) | Moderate | Low |

Industrial-Scale Synthetic Protocols

Optimized routes from recent patents and process chemistry literature:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H15Cl2N3O

- CAS Number : 1197831-75-6

- Molecular Weight : 232.15 g/mol

The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Medicinal Chemistry

1-(Piperidine-4-carbonyl)piperazine dihydrochloride has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders, including schizophrenia and depression. Its structural similarity to known antipsychotics suggests that it may exhibit similar pharmacological properties.

- Antipsychotic Activity : Research indicates that compounds with piperazine and piperidine moieties often act as antagonists at dopamine D2 receptors, which are crucial in the pathophysiology of psychotic disorders .

Antiviral Research

Recent studies have identified this compound as a potential inhibitor of enteroviruses, including Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16). Virtual screening methods have shown that derivatives of piperazine can bind effectively to viral capsid proteins, inhibiting viral replication .

- Case Study : In a study evaluating piperazine derivatives against EV71, several compounds demonstrated significant antiviral activity with low cytotoxicity, highlighting the potential of this compound in antiviral drug development .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing inhibitors against specific enzymes related to disease processes.

- Biochemical Pathways : Similar compounds have shown to influence pathways such as NF-kB activation, which is involved in inflammatory responses and cancer progression .

Data Table: Summary of Applications

Case Study 1: Antipsychotic Properties

A study conducted on piperazine derivatives demonstrated that compounds similar to this compound exhibited significant D2 receptor antagonism. This was correlated with reduced symptoms in animal models of schizophrenia, suggesting therapeutic potential for human applications .

Case Study 2: Antiviral Efficacy

In another research effort focusing on enteroviruses, derivatives of the compound were screened against EV71. The results showed that certain modifications improved binding affinity and antiviral efficacy while maintaining low toxicity levels .

作用机制

The mechanism of action of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

1-(Piperidine-4-carbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

Piperazine derivatives: These compounds share the piperazine ring structure and are used in similar applications, including pharmaceuticals and chemical research.

Piperidine derivatives: These compounds contain the piperidine ring and are also widely used in medicinal chemistry.

Morpholine derivatives: These compounds have a similar six-membered ring structure but with an oxygen atom instead of a nitrogen atom, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of piperazine and piperidine rings, which can confer unique chemical reactivity and biological activity compared to other similar compounds .

生物活性

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 252.16 g/mol

- CAS Number : 1197831-75-6

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The piperazine and piperidine moieties are known to enhance solubility and bioavailability, which are critical for effective therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with certain diseases, which could lead to therapeutic effects in conditions like cancer and neurodegenerative disorders .

- Receptor Modulation : It interacts with specific receptors that can influence neuronal signaling pathways, making it a candidate for treating neurological conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study indicated that certain derivatives exhibited IC values in the nanomolar range against hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .

Antiviral Activity

Research has shown that piperazine derivatives possess antiviral properties, particularly against HIV-1. A series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their activity against HIV-1 Bal (R5) infection. One compound demonstrated significant potency comparable to existing antiviral drugs while exhibiting superior solubility and oral bioavailability .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have been explored in the context of Alzheimer's disease. Compounds incorporating piperidine structures have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in neurodegenerative diseases .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against tumor cells | |

| Antiviral | Inhibition of HIV-1 replication | |

| Neuroprotective | AChE and BuChE inhibition |

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of piperazine derivatives in cancer therapy, researchers synthesized a novel compound based on the structure of this compound. This compound was tested on FaDu hypopharyngeal tumor cells and showed a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: HIV Inhibition

A derivative similar to this compound was tested for its ability to inhibit HIV-1 in vitro. The results showed that this compound had an IC value comparable to that of the standard drug TAK-220 hydrochloride but with enhanced solubility and bioavailability, suggesting it could be a promising candidate for further development as an anti-HIV therapy .

属性

IUPAC Name |

piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBKNNRUHFOFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。